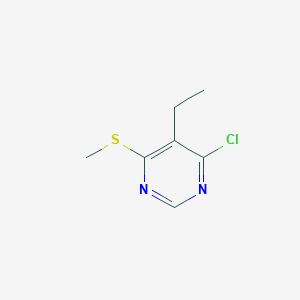

4-Chloro-5-ethyl-6-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-5-ethyl-6-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2S/c1-3-5-6(8)9-4-10-7(5)11-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNSRLUPJHPCBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN=C1Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 5 Ethyl 6 Methylthio Pyrimidine and Its Structural Analogs

Established Synthetic Pathways for Pyrimidine (B1678525) Core Structures

The construction of the pyrimidine ring system can be achieved through several established synthetic strategies, with cyclocondensation reactions and ring transformations being the most prominent.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are a fundamental approach to pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N synthon. rsc.orgresearchgate.netnih.gov This method allows for the direct formation of the pyrimidine ring with various substituents.

A common strategy involves the condensation of a β-keto ester with an amidine, which can be promoted by acid or base catalysis. For instance, the reaction of β-keto esters with amidines under ultrasound irradiation has been shown to produce highly substituted 4-pyrimidinols in good to excellent yields. researchgate.net Multicomponent reactions, such as the Biginelli reaction, also provide a powerful tool for the one-pot synthesis of dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines. rsc.org

The following table provides an overview of common components in cyclocondensation reactions for pyrimidine synthesis.

| 1,3-Dielectrophile Component | N-C-N Component | Resulting Pyrimidine Derivative |

| β-Diketone | Amidine | Substituted Pyrimidine |

| β-Ketoester | Urea/Thiourea | Pyrimidinone/Pyrimidinethione |

| Malononitrile | Amidine | Aminopyrimidine |

| Diethyl Malonate | Formamide/Amidine | Dihydroxypyrimidine |

Ring Transformation Strategies for Heterocyclic Derivatives

Ring transformation is another elegant strategy for the synthesis of pyrimidines, often starting from other heterocyclic systems. These reactions can proceed through various mechanisms, including ring-opening and subsequent recyclization. For example, certain pyrimidine and N-alkylpyrimidinium salts can undergo ring transformations in the presence of nucleophiles, where a fragment of the original ring is replaced. It has been demonstrated that in some instances, the N(1)-C(2)-N(3) fragment of a pyrimidine can be substituted by an N-C-N fragment from an amidine.

Targeted Synthesis of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine Precursors and Intermediates

The synthesis of this compound typically proceeds through a key intermediate, 5-ethyl-6-(methylthio)pyrimidin-4-ol . This precursor is synthesized via a cyclocondensation reaction.

A plausible and efficient route involves the condensation of diethyl 2-ethylmalonate with S-methylisothiourea . This reaction is generally carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695), to facilitate the cyclization and formation of the pyrimidin-4-ol ring. The ethyl group at the 5-position originates from the substituted malonic ester, while the methylthio group at the 6-position is introduced from the S-methylisothiourea.

A similar, documented synthesis involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate to produce a 4-oxopyrimidine sodium salt, which is then chlorinated. chemicalbook.com This supports the proposed pathway for the synthesis of the 5-ethyl analog.

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

The conversion of 5-ethyl-6-(methylthio)pyrimidin-4-ol to the target compound, this compound, is achieved through a chlorination reaction. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) . nih.govresearchgate.netnih.govnih.gov

Optimization of this chlorination step is crucial for achieving high yields and purity. Key parameters that are often adjusted include:

Reaction Temperature: The reaction is typically carried out at reflux temperature to ensure complete conversion. nih.gov

Reaction Time: The duration of the reaction is monitored to ensure the disappearance of the starting material, which can range from a few hours to overnight.

Use of a Tertiary Amine: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can act as a catalyst and acid scavenger, often leading to improved yields and cleaner reactions. nih.gov

Solvent: In many cases, phosphorus oxychloride can be used in excess, serving as both the reagent and the solvent. However, in some instances, an inert solvent may be employed.

Work-up Procedure: Careful quenching of the excess phosphorus oxychloride with ice water is a critical step to prevent decomposition of the product.

The following table summarizes typical conditions for the chlorination of hydroxypyrimidines.

| Hydroxypyrimidine Substrate | Chlorinating Agent | Additive/Catalyst | Solvent | Temperature | Yield | Reference |

| 4,6-Dihydroxypyrimidine | POCl₃ | 2-Methyl-5-ethyl-pyridine | - | Reflux | ~100% | nih.gov |

| 4,6-Dihydroxypyrimidine | POCl₃ | Triethylamine | Dichloroethane | Reflux | >90% | nih.gov |

| 4,6-Dihydroxy-2-methylthio-5-nitropyrimidine | POCl₃ | N,N-Dimethylaniline | POCl₃ (excess) | Reflux (100-110°C) | 40-80% | nih.gov |

Derivatization Strategies via Position-Specific Modifications

The chloro group at the C-4 position of this compound is a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride ion by a variety of nucleophiles. nih.gov

Nucleophilic Substitution Reactions at the C-4 Chloro Position

The C-4 position of chloropyrimidines is generally more susceptible to nucleophilic attack than the C-2 or C-6 positions due to the electronic influence of the ring nitrogen atoms. google.com This regioselectivity allows for the controlled introduction of various functional groups.

Common nucleophiles used in these reactions include:

Amines: Reaction with primary and secondary amines leads to the formation of the corresponding 4-aminopyrimidine (B60600) derivatives. These reactions are often carried out in a suitable solvent such as ethanol, isopropanol, or DMF, and may be facilitated by the addition of a base to neutralize the liberated HCl. Microwave-assisted synthesis has also been shown to be an efficient method for these transformations. nih.gov

Alkoxides: Treatment with sodium or potassium alkoxides results in the formation of 4-alkoxypyrimidine derivatives. The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol proceeds smoothly at room temperature to give the mono-substituted product. nih.gov

Hydrazines: Reaction with hydrazine (B178648) hydrate (B1144303) can yield 4-hydrazinylpyrimidine (B2547379) derivatives, which are useful precursors for the synthesis of fused heterocyclic systems.

Thiols: Thiolates can displace the chloro group to form 4-(alkylthio)- or 4-(arylthio)pyrimidines.

The following table provides examples of nucleophilic substitution reactions on chloropyrimidine systems.

| Chloropyrimidine Substrate | Nucleophile | Product |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine |

| 2-Amino-4-chloropyrimidine | Substituted amines | 2-Amino-4-(substituted-amino)pyrimidines |

Functional Group Interconversions Involving the Methylthio Moiety

The methylthio (-SCH₃) group is a versatile functional handle on the pyrimidine ring. Its reactivity can be modulated, primarily through oxidation, to facilitate a range of chemical transformations. While the methylthio group itself is a poor leaving group for nucleophilic aromatic substitution, its oxidized counterparts, the methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups, are excellent leaving groups. acs.org

Oxidation to Sulfoxides and Sulfones

The conversion of the methylthio ether to a sulfoxide (B87167) or sulfone is a critical functional group interconversion that significantly activates the pyrimidine ring for subsequent reactions. This oxidation enhances the electrophilicity of the carbon atom to which it is attached, making it susceptible to nucleophilic attack.

A common and effective method for this transformation is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) in an acidic medium like glacial acetic acid. lumenlearning.com Other reagents, including meta-chloroperoxybenzoic acid (m-CPBA), are also widely employed for the oxidation of thioethers to sulfones. wikipedia.org The degree of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the stoichiometry of the oxidant and the reaction conditions. wikipedia.orgresearchgate.net

Table 1: Reagents for Oxidation of Methylthio Pyrimidines

| Oxidizing Reagent | Product | Reference |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide/Sulfone | lumenlearning.com |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide/Sulfone | wikipedia.org |

| Tantalum carbide / H₂O₂ | Sulfoxide | wikipedia.org |

| Niobium carbide / H₂O₂ | Sulfone | wikipedia.org |

| Selectfluor / H₂O | Sulfoxide/Sulfone | wikipedia.org |

Displacement of Sulfonyl Group

Once converted to the methylsulfonyl derivative, the pyrimidine is primed for nucleophilic substitution reactions. The methylsulfonyl moiety is an excellent leaving group, and it can be displaced by a variety of nucleophiles, including amines and thiols. acs.orgwikipedia.org Studies have shown that 2-sulfonylpyrimidines are highly reactive towards nucleophiles like glutathione, while the corresponding 2-methylthio derivatives are comparatively unreactive under the same conditions. acs.org This enhanced reactivity is crucial for the synthesis of diverse pyrimidine analogs by introducing different functional groups at the position of the original methylthio moiety.

Reductive Cleavage

While less common, the reductive cleavage of sulfoxides and sulfones back to the thioether or to a desulfurized product represents another possible interconversion. youtube.com Enzymatic methods using radical S-adenosyl-l-methionine (SAM) enzymes have been shown to cleave sulfoxide and sulfone groups, highlighting potential biochemical pathways for such transformations. youtube.com

Alkylations and Arylations at the C-5 Ethyl Group

Direct functionalization of the C-5 ethyl group of a pyrimidine derivative, such as this compound, presents a significant synthetic challenge. The C-H bonds of the ethyl side chain are typically unreactive, and methods for their selective alkylation or arylation are not widely documented in the literature.

The pyrimidine ring is π-deficient, which influences the reactivity of its substituents. wikipedia.orglibretexts.org However, this electronic effect is generally insufficient to significantly acidify the α-protons of the ethyl group to the point where deprotonation and subsequent alkylation with standard bases can be easily achieved. Such reactions would likely require exceptionally strong bases.

The lack of established protocols for the direct C-H alkylation or arylation of the C-5 ethyl group indicates that this remains a complex area of synthesis, likely requiring the development of novel catalytic methods or a multi-step approach involving initial functionalization of the side chain.

Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact and improve efficiency. Traditional synthetic methods often rely on hazardous reagents and volatile organic solvents. Modern approaches seek to overcome these limitations.

Catalysis and Alternative Energy Sources

The use of catalysts is a cornerstone of green synthesis. For pyrimidine derivatives, various catalysts, including acidic ionic liquids and nano ZnO, have been employed to promote reactions efficiently. Microwave irradiation and ultrasound are also utilized as alternative energy sources. These techniques can dramatically reduce reaction times, increase product yields, and lead to cleaner reactions with simpler work-up procedures compared to conventional heating methods.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, embody the green chemistry principles of atom economy and process simplification. The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidines, continues to be adapted with greener conditions.

Solvent-Free and Water-Based Syntheses

Conducting reactions in the absence of a solvent or in an environmentally benign solvent like water is a key goal of green chemistry. Solvent-free reactions, sometimes facilitated by ball milling, can lead to clean, high-yield processes with easy product separation. The use of water as a solvent is also highly attractive, and methods have been developed for synthesizing pyrimidine derivatives in aqueous media, often with the help of catalysts like thiamine (B1217682) hydrochloride (Vitamin B1).

Table 2: Green Chemistry Techniques in Pyrimidine Synthesis

| Technique | Advantages | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner products | |

| Ultrasound-Assisted Synthesis | Environmentally friendly, effective | |

| Multicomponent Reactions (MCRs) | Atom economy, single-pot synthesis, efficiency | |

| Solvent-Free Reactions (Ball Milling) | Clean reactions, simple separation, high yields | |

| Use of Ionic Liquids | "Green Solvents", reusable catalysts | |

| Synthesis in Water | Environmentally benign, straightforward procedures |

These green approaches are pivotal in developing more sustainable and economical routes to valuable pyrimidine derivatives.

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Ethyl 6 Methylthio Pyrimidine

Electrophilic Aromatic Substitution Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS). researchgate.netnih.govnih.gov The nitrogen atoms exert a strong -I (inductive) and -M (mesomeric) effect, reducing the electron density of the ring carbons and making them less susceptible to attack by electrophiles. nih.govnih.gov Consequently, electrophilic substitution on unactivated pyrimidine rings is generally difficult and requires harsh reaction conditions. researchgate.netrsc.org

In the case of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine, the substituents on the ring further influence its reactivity. The chloro group is a deactivating group due to its inductive electron-withdrawing effect, although it can act as a weak ortho-para director in benzene (B151609) systems. The methylthio group (-SMe) is generally considered an activating ortho-para director. The ethyl group (-CH₂CH₃) is a weak activating ortho-para director.

Nucleophilic Aromatic Substitution Pathways of this compound

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Halogen substituents at the C-2, C-4, and C-6 positions are particularly labile and can be readily displaced by a wide range of nucleophiles. researchgate.netanalis.com.my For this compound, the chloro group at the C-4 position is an excellent leaving group for SNAr reactions.

The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. analis.com.my The negative charge in this intermediate is delocalized over the electronegative nitrogen atoms of the pyrimidine ring, which stabilizes it and facilitates the subsequent elimination of the chloride ion.

A variety of nucleophiles can be employed to displace the chloro group, including:

Amines: Primary and secondary amines react readily with chloropyrimidines to form the corresponding amino-pyrimidines. osti.govrsc.org

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., sodium ethoxide) or phenoxides results in the formation of ethers. researchgate.netnih.gov Studies on the closely related 4,6-dichloro-2-(methylthio)pyrimidine (B19916) show that reaction with sodium ethoxide at room temperature selectively displaces one of the chloro groups to yield an ethoxypyrimidine. researchgate.netgoogle.com

Thiols: Thiolates can displace the chlorine to form thioethers.

The reactivity of the C-4 chloro group is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens. While the methylthio group at C-6 is also a potential leaving group under certain conditions (especially after oxidation to a sulfoxide (B87167) or sulfone), the chloro group is generally more labile in SNAr reactions with common nucleophiles. nih.govnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on a Related Pyrimidine Scaffold Data derived from studies on 4,6-dichloro-2-(methylthio)pyrimidine.

| Nucleophile | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sodium Ethoxide (EtONa) | Ethanol (B145695) (EtOH) | ~20 °C, 2h | 4-Ethoxy-6-chloro-2-(methylthio)pyrimidine | researchgate.netgoogle.com |

| Dimethylamine | - | - | 4-(Dimethylamino)-pyrimidine | nih.gov |

| Sodium Phenoxide | - | - | 4-Phenoxy-pyrimidine | nih.gov |

| Sodium Thiophenoxide | - | - | 4-(Phenylthio)-pyrimidine | nih.gov |

Oxidation and Reduction Pathways of the Pyrimidine Scaffold and its Substituents

The chemical behavior of this compound under oxidative and reductive conditions is determined by the reactivity of the pyrimidine core and its individual substituents.

Oxidation: The pyrimidine ring itself is generally resistant to oxidation. However, the substituents are susceptible to oxidative transformation.

Methylthio Group: The sulfur atom in the methylthio group is readily oxidized. Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the methylthio group (-SMe) into a methylsulfinyl (-S(O)Me) group and subsequently to a methylsulfonyl (-SO₂Me) group under stronger conditions. The resulting sulfoxide and sulfone groups are strongly electron-withdrawing, which further activates the pyrimidine ring for nucleophilic attack and can make the sulfonyl group itself a good leaving group. nih.gov

Ethyl Group: The ethyl group can be oxidized at the benzylic-like position under vigorous conditions, for instance with potassium permanganate (B83412) (KMnO₄), potentially yielding a carboxylic acid group. researchgate.net

Pyrimidine Ring: Strong oxidizing agents like osmium tetroxide can oxidize the C5-C6 double bond of the pyrimidine ring, especially in nucleosides, leading to diol formation. nih.gov

Reduction:

Chloro Group: The C-Cl bond can be cleaved via reductive dehalogenation. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. oregonstate.edu This process replaces the chlorine atom with a hydrogen atom. Other reducing agents like zinc dust in an appropriate solvent can also effect this transformation. oregonstate.edu

Pyrimidine Ring: Due to its relatively low aromaticity compared to benzene, the pyrimidine ring can be reduced more easily than pyridine. researchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can reduce the double bonds in the ring, leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.netrsc.orgresearchgate.net The presence of electron-withdrawing groups, such as the chloro and methylthio groups, can facilitate this ring reduction. researchgate.net Electrochemical reduction is another method to reduce the pyrimidine ring, typically proceeding in a stepwise manner to first form a dihydro derivative. umich.eduosti.gov

Metal-Catalyzed Coupling Reactions for Further Functionalization

The chlorine atom at the C-4 position of this compound serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in the functionalization of chloropyrimidines.

Suzuki-Miyaura Coupling: This is a widely used reaction for forming C-C bonds by coupling the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. oregonstate.eduacs.orgntnu.noresearchgate.net This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C-4 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. oregonstate.eduacs.org For example, catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ with potassium fluoride (B91410) (KF) as the base in THF have been shown to be effective for Suzuki couplings of chloropyrimidines. oregonstate.eduacs.orgrsc.org

Heck Reaction: The Heck reaction couples the chloropyrimidine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govpharmacy180.comacs.org This provides a method for introducing alkenyl substituents at the C-4 position.

Other Couplings: Other palladium-catalyzed reactions such as Stille coupling (with organotin reagents) and Sonogashira coupling (with terminal alkynes) are also applicable to chloropyrimidines for introducing different carbon-based functional groups.

Table 2: Typical Conditions for Palladium-Catalyzed Suzuki Coupling of Chloropyrimidines

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 °C | oregonstate.eduacs.orgrsc.org |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water or DMF/Water | 55-90 °C | ntnu.noacs.org |

| Pd(OAc)₂ / dicyclohexyl(2-biphenyl)phosphine | K₃PO₄ | Dioxane | Reflux | researchgate.net |

Thermal and Photochemical Transformations of the Compound

The stability and reactivity of this compound can be influenced by external energy sources such as heat and light.

Photochemical Transformations: While specific photochemical studies on this exact compound are not available, the behavior of related chloropyrimidines provides insight into potential reaction pathways. Upon UV irradiation, chloropyrimidines can undergo C-Cl bond cleavage. Research on 2-chloropyrimidine (B141910) has shown two primary photochemical reaction channels:

Heterolytic Cleavage: Excitation to the singlet state can lead to heterolytic rupture of the C-Cl bond. In aqueous solutions, this can result in the formation of the corresponding hydroxypyrimidine, where the chloro group is replaced by a hydroxyl group. cdnsciencepub.com

Homolytic Cleavage: Intersystem crossing to the triplet state can facilitate homolytic C-Cl bond cleavage, generating a pyrimidinyl radical and a chlorine radical. The pyrimidinyl radical can then engage in subsequent reactions, such as reacting with another molecule of the starting material. cdnsciencepub.com

Thermal Transformations: Substituted pyrimidines generally exhibit moderate to high thermal stability. researchgate.net However, at elevated temperatures, decomposition will occur. The likely initial step in the thermal degradation of this compound would be the cleavage of the weakest bonds. The C-Cl bond is a potential site for homolytic cleavage at high temperatures. Thermal decomposition of chlorinated organic compounds can lead to the release of hydrogen chloride (HCl) and other toxic gases like carbon oxides and nitrogen oxides. rsc.orgresearchgate.netnih.gov The pyrimidine ring itself can eventually fragment under pyrolytic conditions. The specific decomposition pathway and the products formed would depend on the temperature, atmosphere (inert or oxidative), and presence of other substances. nih.govrsc.org

Stability and Degradation Pathways under Controlled Experimental Conditions

The stability of this compound is dependent on environmental factors such as pH, temperature, and the presence of nucleophiles.

pH-Dependent Stability and Hydrolysis: The compound is susceptible to hydrolysis, particularly under acidic or basic conditions. The primary pathway for degradation in aqueous media is the hydrolysis of the C-4 chloro group to a hydroxyl group, forming the corresponding 4-pyrimidinone.

Acidic Conditions: Hydrolysis of chloropyrimidines can be catalyzed by acid. acs.org The rate of hydrolysis is often pH-dependent, with increased degradation observed at low pH. nih.gov For instance, the stability of the related compound 2-chloro-2'-deoxyadenosine markedly decreases with time at acidic pH, even at physiological temperatures. nih.gov

Neutral and Basic Conditions: The compound is expected to be more stable at neutral pH. nih.gov Under basic conditions, the degradation pathway shifts from acid-catalyzed hydrolysis to direct nucleophilic attack by hydroxide (B78521) ions (OH⁻), which also leads to the formation of the 4-pyrimidinone. The rate of degradation typically increases as the pH becomes more alkaline. cdnsciencepub.comanalis.com.my

Temperature Effects: As with most chemical reactions, the rate of degradation is significantly influenced by temperature. An increase in temperature will accelerate the rate of hydrolysis and other decomposition reactions across all pH ranges. analis.com.my Kinetic studies on related compounds show that the half-life decreases as the temperature rises. analis.com.my

Degradation Products: Under controlled hydrolysis, the primary degradation product would be 5-ethyl-4-hydroxy-6-(methylthio)pyrimidine (which exists in tautomeric equilibrium with 5-ethyl-6-(methylthio)pyrimidin-4(3H)-one). Under more forceful degradation conditions (e.g., high temperature, strong acid/base), further breakdown of the pyrimidine ring can occur, leading to the formation of smaller, highly soluble molecules such as β-alanine, ammonia, and carbon dioxide. pharmacy180.com

Exploration of Biological Activities and Pharmacological Potential of 4 Chloro 5 Ethyl 6 Methylthio Pyrimidine and Its Derivatives

Investigation of Antimicrobial Activity Profiles (Antibacterial, Antifungal)

Derivatives of thiopyrimidine are recognized for their broad-spectrum antimicrobial activities. niscpr.res.in Research into compounds structurally related to 4-Chloro-5-ethyl-6-(methylthio)pyrimidine has revealed significant potential in combating various microbial pathogens.

Antibacterial Activity: Studies on various 4-chloro-pyrimidine derivatives have demonstrated notable antibacterial efficacy. For instance, certain 4-chloro-pyrimidine-5-carbonitriles exhibited significant activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov Another study highlighted that some thiopyrimidine derivatives were active against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. niscpr.res.in The antibacterial action of some related compounds has been linked to the inhibition of essential enzymes in bacteria, such as biotin (B1667282) carboxylase, which is a key component of acetyl-CoA carboxylase involved in fatty acid synthesis. semanticscholar.orgnih.gov

Antifungal Activity: The antifungal potential of this class of compounds is also significant. Research has shown that certain thiopyrimidine derivatives possess potent antifungal activity against species like Penicillium. niscpr.res.in A series of novel N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives, which feature a 2-alkylthio-4-chloro-5-methyl scaffold, displayed significant growth-inhibitory activity against various yeast-like fungi, including multiple strains of Candida albicans. nih.gov In some cases, the activity of these synthetic derivatives was superior or comparable to the reference drug fluconazole. nih.gov The presence of the chloro and methylthio groups on the pyrimidine (B1678525) ring is often considered crucial for these antimicrobial properties. cymitquimica.com

Table 1: Selected Antimicrobial Activity of 4-Chloro-pyrimidine Analogs

| Compound Class | Test Organism | Activity Noted |

|---|---|---|

| 4-Chloro-pyrimidine-5-carbonitriles | Staphylococcus aureus | Significant antibacterial activity nih.gov |

| 4,6-Diaryl-2-alkyl thiopyrimidines | E. coli, P. aeruginosa, B. subtilis, S. aureus | Significant antibacterial activity niscpr.res.in |

| 4,6-Diaryl-2-alkyl thiopyrimidines | Penicillium sp. | Potent antifungal activity niscpr.res.in |

| 2-Alkylthio-4-chloro-5-methyl-benzenesulfonamides | Candida albicans | Significant growth-inhibitory activity nih.gov |

Assessment of Antiviral Potential of Pyrimidine Analogs

The pyrimidine nucleus is a key component in many antiviral drugs, and its derivatives are a continuing source of investigation for new antiviral agents. ekb.eg While specific antiviral data for this compound is not extensively documented, studies on analogous structures, such as pyrimido[4,5-d]pyrimidines, have shown potential. mdpi.com These compounds are structurally similar to known kinase inhibitors that can interfere with viral replication processes. mdpi.com The general strategy involves using the pyrimidine scaffold as a starting point for synthesizing novel compounds that can target viral enzymes or replication mechanisms. georganics.sk

Evaluation of Antiproliferative and Cytotoxic Effects in In Vitro Cellular Models

A significant area of research for pyrimidine derivatives is in oncology, where they have been evaluated for their ability to inhibit the growth of cancer cells. The 4-chloro-pyrimidine scaffold is a common starting point for the synthesis of potent anticancer agents. nih.govgeorganics.sk

Derivatives have shown efficacy against a wide range of human cancer cell lines. For example, certain 4-chloro-pyrimidine-5-carbonitriles displayed high inhibitory activity against leukemia cell lines in the National Cancer Institute's (NCI) 60-cell line screen. nih.gov Similarly, studies on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, which share structural similarities, revealed potent antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govmdpi.com In some instances, the cytotoxic activity of these derivatives against cancer cells is significantly higher than against normal cell lines, indicating a favorable selectivity index. mdpi.comnih.gov

The mechanism of antiproliferative action is often linked to the inhibition of key cellular processes. Analogs of this compound have been developed as inhibitors of tubulin polymerization, arresting the cell cycle and leading to apoptosis. nih.gov Other derivatives function by inhibiting crucial signaling kinases like Raf kinase, which are implicated in various cancers. georganics.sk

Table 2: In Vitro Antiproliferative Activity of Selected Pyrimidine Derivatives

| Derivative Class | Cell Line | Activity (IC50) |

|---|---|---|

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MCF-7 (Breast Cancer) | 4.3 ± 0.11 µg/mL mdpi.com |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2) | MDA-MB-231 (Breast Cancer) | 18.28 µg/mL mdpi.com |

| 5-Aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine (Compound 3b) | HCT-116, MCF-7, HEPG-2 | High cytotoxic activity nih.gov |

| 2-(Substituted-pyrazolyl)pyrimidine (Compound 10b, 10c) | HCT-116, MCF-7, HEPG-2 | High cytotoxic activity nih.gov |

Anti-inflammatory Response Investigations in Relevant Biological Systems

Pyrimidine derivatives have demonstrated a wide range of biological activities, including anti-inflammatory properties. ekb.egnih.gov Research into this area has identified several mechanisms through which these compounds can modulate inflammatory pathways.

A notable study investigated pyrimidine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme centrally involved in inflammation and pain. nih.gov Certain derivatives showed high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated human monocytic cells (THP-1) have shown that these compounds can inhibit the growth of inflammatory cells in a dose-dependent manner. nih.gov Furthermore, some pyrimidine derivatives have been assessed for their anti-inflammatory activity using the membrane stabilization (anti-hemolytic) assay, which serves as an indicator of their ability to protect cell membranes from inflammation-induced damage. nih.gov

Exploration of Enzyme Inhibition and Receptor Modulation Capabilities

The pharmacological effects of this compound and its analogs are often rooted in their ability to interact with specific enzymes and cellular receptors. The substituted pyrimidine ring serves as a versatile pharmacophore for designing targeted inhibitors.

Enzyme Inhibition: A primary mechanism of action for many biologically active pyrimidine derivatives is the inhibition of protein kinases. Derivatives synthesized from precursors like ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate have been identified as potent inhibitors of FMS tyrosine kinase and Raf kinase, both of which are crucial in cell signaling pathways that regulate cell growth and are often dysregulated in cancer. georganics.sk Other enzymatic targets include:

EGFR Kinase: 5-Trifluoromethylpyrimidine derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

COX-2: As mentioned previously, pyrimidine derivatives have been developed as selective inhibitors of COX-2, demonstrating anti-inflammatory potential. nih.gov

Biotin Carboxylase: This enzyme, critical for bacterial fatty acid synthesis, is a target for novel antibacterial agents based on sulfonamidobenzamide structures, which share features with substituted pyrimidines. semanticscholar.orgnih.gov

Receptor Modulation: Beyond enzyme inhibition, pyrimidine derivatives have been synthesized to act as ligands for various cellular receptors.

P2Y Receptors: 4-Amino-2-thiopyrimidine derivatives have been evaluated as antagonists for P2Y12 and P2Y1 receptors, which are involved in ADP-induced platelet aggregation. nih.gov

CRF Receptors: Substituted pyrimidines have been designed as ligands for Corticotropin-Releasing Factor (CRF) receptors, which are implicated in stress-related disorders. researchgate.net

mGlu1 Receptors: Research has explored the chemical modulation of mutant metabotropic glutamate (B1630785) receptor 1 (mGlu1), linked to schizophrenia, using novel pyrimidine-based compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Elucidating Efficacy Determinants

Understanding the relationship between the chemical structure of pyrimidine derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. mdpi.com

Structure-activity relationship (SAR) studies have shown that even minor modifications to the pyrimidine core or its substituents can lead to significant changes in pharmacological properties. For example, in a series of 5-trifluoromethylpyrimidine derivatives designed as EGFR inhibitors, the nature of the substituent on an appended thiophene (B33073) ring was found to be critical for antitumor activity. nih.gov Similarly, for 2-alkylthio-4-chloro-5-methyl-benzenesulfonamides, the presence and substitution pattern of a benzylthio group at the 2-position of the benzenesulfonamide (B165840) scaffold were key determinants of antifungal activity. nih.gov

The specific substituents at the C-4, C-5, and C-6 positions of the pyrimidine ring play a pivotal role in defining the biological profile of the molecule.

C-4 Position: The chloro group at the C-4 position is a key feature. It is an excellent leaving group, making it a synthetically useful handle for introducing a wide variety of substituents through nucleophilic substitution reactions. researchgate.net This allows for the creation of large libraries of compounds for screening. Furthermore, the electronegativity and steric properties of the chlorine atom can directly influence binding affinity to target enzymes or receptors. nih.govnih.gov In many active compounds, the 4-chloro substituent is retained in the final structure, suggesting it is important for the observed biological activity.

C-6 Position: The nature of the group at the C-6 position, a methylthio group in the parent compound, is also critical. SAR studies on 2-alkylthiopyrimidines have shown that varying the alkyl group on the sulfur atom can fine-tune the antimicrobial spectrum. For instance, one study found that propyl substituents tended to yield good antibacterial activity, whereas butyl substituents favored antifungal activity. niscpr.res.in The methylthio group itself can be oxidized to a sulfoxide (B87167) or sulfone, creating new derivatives with potentially different biological activities and physicochemical properties.

Role of Electronic and Steric Parameters in Pharmacological Potency

The pharmacological potency of pyrimidine derivatives is intricately governed by the electronic and steric properties of their substituents. These parameters dictate how a molecule interacts with its biological target, influencing binding affinity, selectivity, and ultimately, its therapeutic efficacy.

Steric Parameters: The size and spatial arrangement of substituents, or steric parameters, play a pivotal role in determining the conformational preferences of the molecule and its complementarity to the binding site of a biological target. researchgate.net The ethyl group at the 5-position and the methylthio group at the 6-position of the parent compound introduce specific steric bulk. The size of these groups can either facilitate favorable van der Waals interactions within a hydrophobic pocket or cause steric hindrance that prevents optimal binding. nih.gov For instance, replacing a smaller group with a bulkier one can enhance selectivity for a specific target if the binding site can accommodate the larger substituent, while a smaller, more flexible group might allow for binding to a broader range of targets. The thoughtful modulation of steric bulk is a key strategy in designing selective inhibitors. researchgate.net

The interplay between electronic and steric effects is crucial. For example, in the design of kinase inhibitors, a common application for pyrimidine derivatives, the electronic properties of substituents can influence the strength of hydrogen bonds with the hinge region of the kinase, while the steric bulk of other groups determines how the molecule fits into the adjacent hydrophobic pocket. georganics.sk A systematic analysis of these parameters through quantitative structure-activity relationship (QSAR) studies allows medicinal chemists to build predictive models for designing more potent and selective pyrimidine-based drugs. researchgate.net

Table 1: Influence of Electronic and Steric Parameters on Pharmacological Activity

| Parameter | Influence on Pyrimidine Derivatives | Example Interaction |

|---|---|---|

| Electronic | Modulates pKa, hydrogen bonding capacity, and dipole moment. | The nitrogen atoms in the pyrimidine ring acting as hydrogen bond acceptors with amino acid residues in a protein. nih.gov |

| Steric | Affects molecular shape, conformation, and fit within a binding site. | A bulky substituent providing enhanced van der Waals contacts within a hydrophobic pocket of an enzyme. nih.gov |

Bioisosteric Replacements in the Design of Novel Pyrimidine Analogs

Bioisosterism is a fundamental strategy in medicinal chemistry used to design new analogs of a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.govcambridgemedchemconsulting.com This approach is particularly valuable in the optimization of pyrimidine-based drug candidates. nih.gov

In the context of this compound, various bioisosteric replacements could be envisioned to modulate its pharmacological profile. For example, the chloro group at the 4-position is a reactive site and can be replaced with other groups to alter reactivity and binding. A classic bioisosteric replacement for a chlorine atom is a trifluoromethyl group (CF3). While larger sterically, the CF3 group is strongly electron-withdrawing and can alter the electronic properties of the pyrimidine ring, potentially leading to altered target interactions. nih.gov Furthermore, replacing the chlorine with amino or substituted amino groups can introduce new hydrogen bond donor capabilities, which could lead to new interactions with the target protein and potentially switch the biological activity.

The methylthio group at the 6-position is another site ripe for bioisosteric modification. Oxidation of the sulfur to a sulfinyl or sulfonyl group can increase polarity and hydrogen bonding capacity. nih.gov Alternatively, the entire methylthio group could be replaced with other small lipophilic groups like a methoxy (B1213986) or an ethyl group to probe the importance of the sulfur atom and the size of the substituent for biological activity.

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| Chloro (Cl) | 4 | Trifluoromethyl (CF3) | Modulate electronic properties and metabolic stability. cambridgemedchemconsulting.com |

| Chloro (Cl) | 4 | Amino (NH2) | Introduce hydrogen bond donor capacity. researchgate.net |

| Methylthio (SCH3) | 6 | Methoxy (OCH3) | Alter lipophilicity and potential for hydrogen bonding. nih.gov |

| Methylthio (SCH3) | 6 | Methylsulfinyl (SOCH3) | Increase polarity and hydrogen bonding potential. nih.gov |

| Ethyl (CH2CH3) | 5 | Propyl (CH2CH2CH3) | Probe steric limits of the binding pocket. |

Computational Chemistry and in Silico Approaches for 4 Chloro 5 Ethyl 6 Methylthio Pyrimidine Research

Molecular Docking Studies for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine, molecular docking can be employed to identify potential biological targets and elucidate the binding interactions that govern its activity.

The process involves computationally placing the 3D structure of this compound into the binding site of a target protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more stable protein-ligand complex. remedypublications.comnih.gov For pyrimidine (B1678525) derivatives, common biological targets that have been investigated using molecular docking include various kinases, enzymes, and receptors. For instance, studies on other pyrimidine analogs have explored their binding to targets such as dihydrofolate reductase (DHFR) nih.gov, epidermal growth factor receptor (EGFR) nih.goveurekaselect.com, and cyclooxygenase-2 (COX-2). tandfonline.commdpi.com

A hypothetical molecular docking study of this compound against a potential kinase target could reveal key interactions. The pyrimidine core could form hydrogen bonds with backbone residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The chloro, ethyl, and methylthio substituents would likely occupy specific sub-pockets within the active site, contributing to the binding affinity and selectivity through van der Waals and hydrophobic interactions. The specific interactions would be highly dependent on the topology and amino acid composition of the binding site. For example, the chlorine atom could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Below is a hypothetical data table illustrating the type of results that could be generated from a molecular docking study of this compound against a panel of kinases.

| Target Kinase | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Kinase A | 1ABC | -8.5 | Met793 (H-bond), Leu718, Val726 |

| Kinase B | 2DEF | -7.9 | Lys745 (H-bond), Leu844, Ala743 |

| Kinase C | 3GHI | -6.2 | Asp810 (H-bond), Phe809, Ile742 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com For this compound, QSAR can be instrumental in predicting its activity and guiding the synthesis of new derivatives with improved potency.

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), or 3D (e.g., steric parameters, surface area). For pyrimidine derivatives, a wide range of descriptors have been used in QSAR studies, including topological, constitutional, and functional group descriptors. researchpublish.com

Once the descriptors are calculated for a set of pyrimidine analogs with known biological activities, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build the QSAR model. tandfonline.comtandfonline.com The resulting model is an equation that relates the descriptors to the biological activity. This equation can then be used to predict the activity of new, unsynthesized compounds, such as derivatives of this compound. For example, a QSAR model might suggest that increasing the hydrophobicity or the electronic-withdrawing nature of a substituent at a particular position on the pyrimidine ring could lead to enhanced biological activity.

A hypothetical QSAR equation for a series of pyrimidine derivatives might look like this:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * TPSA + 3.2

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the octanol-water partition coefficient, MW is the molecular weight, and TPSA is the topological polar surface area.

The reliability and predictive power of a QSAR model must be rigorously validated. basicmedicalkey.com Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the robustness of the model. nih.gov A high q² value (typically > 0.5) indicates a good internal predictive ability.

External validation is also crucial and involves using the QSAR model to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.gov The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined values for the test set. Statistical parameters such as the coefficient of determination (R²) for the test set are used to evaluate the external predictability. researchgate.net A high R² value for the test set suggests that the model can reliably predict the activity of new compounds. The Y-randomization method is another important validation technique used to ensure that the model is not the result of a chance correlation.

A summary of typical statistical parameters used for QSAR model validation is presented in the table below.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |

| q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R² for test set) | Measures the external predictive ability of the model. | > 0.5 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.ir For this compound, DFT calculations can provide valuable insights into its chemical properties, which can in turn be related to its biological activity.

DFT calculations can be used to determine a variety of electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.

Other properties that can be calculated using DFT include the molecular electrostatic potential (MEP), which illustrates the charge distribution within the molecule and can help identify regions that are prone to electrophilic or nucleophilic attack. tandfonline.com Mulliken atomic charges, bond lengths, and bond angles can also be determined, providing a detailed picture of the molecule's geometry and electronic distribution. tandfonline.com These quantum chemical descriptors can be used in QSAR studies to develop more mechanistically interpretable models. For instance, the B3LYP functional with a 6-31G* basis set is a commonly used level of theory for such calculations on organic molecules. tandfonline.com

The table below shows hypothetical DFT-calculated electronic properties for this compound.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. physchemres.org For this compound, MD simulations can be used to explore its conformational flexibility and to study the dynamic behavior of its complex with a biological target.

An MD simulation of this compound in a solvent, such as water, can reveal its preferred conformations and the energy barriers between them. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site.

When applied to a protein-ligand complex, MD simulations can provide insights into the stability of the binding mode predicted by molecular docking. nih.gov By simulating the complex over a period of nanoseconds or even microseconds, it is possible to observe how the ligand and protein interact and adapt to each other. Key parameters that are often analyzed from an MD simulation trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex, and the radius of gyration (Rg), which provides information about the compactness of the protein. nih.gov Furthermore, the persistence of key interactions, such as hydrogen bonds, observed in the initial docked pose can be monitored throughout the simulation. nih.gov

Virtual Screening Methodologies for the Discovery of Novel Pyrimidine Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those that are most likely to bind to a drug target. ijfmr.com For the discovery of novel pyrimidine derivatives based on the this compound scaffold, virtual screening can be a powerful tool.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening uses the knowledge of known active molecules to identify new ones with similar properties. This can involve searching for molecules with similar 2D fingerprints or 3D shapes to this compound.

Structure-based virtual screening, on the other hand, utilizes the 3D structure of the target protein. ijfmr.com Large chemical databases can be docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This approach can identify structurally diverse compounds that are complementary to the binding site. Following the initial screening, further computational analyses, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, can be performed to filter the hit compounds and prioritize them for experimental testing. ijfmr.com

Analytical and Spectroscopic Characterization Techniques for 4 Chloro 5 Ethyl 6 Methylthio Pyrimidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D NMR)

Advanced NMR techniques are pivotal in unambiguously determining the chemical structure of organic molecules. For a compound like 4-Chloro-5-ethyl-6-(methylthio)pyrimidine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR would be expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the methylthio group (a singlet). The precise chemical shifts of these protons would be influenced by the electronic environment of the pyrimidine (B1678525) ring.

¹³C NMR would provide signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring, the ethyl group, and the methylthio group.

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range couplings between protons and carbons, which is essential for confirming the connectivity of the substituents to the pyrimidine core.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a critical technique for determining the elemental composition of a molecule with high precision. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. This data would be used to confirm the molecular formula, C₇H₉ClN₂S. The isotopic pattern observed in the mass spectrum, particularly the characteristic M and M+2 peaks in an approximate 3:1 ratio, would provide definitive evidence for the presence of a single chlorine atom in the structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the ethyl and methyl groups, as well as vibrations corresponding to the C=N and C=C bonds within the pyrimidine ring. The C-Cl and C-S stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would exhibit absorption maxima (λmax) corresponding to π → π* and n → π* transitions within the aromatic pyrimidine ring system. The position and intensity of these absorptions are characteristic of the chromophore.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, confirming the planar structure of the pyrimidine ring and the spatial arrangement of its substituents.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of a synthesized compound and for analyzing its presence in a mixture.

High-Performance Liquid Chromatography (HPLC) would be a primary method for determining the purity of this compound. A suitable reversed-phase HPLC method would be developed to separate the target compound from any starting materials, byproducts, or impurities. The retention time and peak purity would be established for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity assessment, provided the compound is sufficiently volatile and thermally stable. The gas chromatogram would indicate the retention time, while the coupled mass spectrometer would provide the mass spectrum of the eluting compound, further confirming its identity.

Future Directions and Emerging Research Perspectives for 4 Chloro 5 Ethyl 6 Methylthio Pyrimidine

Development of Novel and Efficient Synthetic Routes for Scalable Production

The accessibility of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine is a critical prerequisite for its extensive biological evaluation and development. Future research must prioritize the development of novel, efficient, and scalable synthetic methodologies. Current synthetic approaches for similar chlorinated pyrimidines often involve multi-step processes that can be hampered by low yields and the need for chromatographic purification. researchgate.netgoogle.com

| Parameter | Traditional Route (Hypothetical) | Proposed Future Route | Advantage of Future Route |

| Number of Steps | 5-7 steps | 2-4 steps | Increased efficiency, less waste |

| Key Reactions | Classical condensation, chlorination | Cross-coupling, C-H activation | Higher yields, milder conditions |

| Purification | Column chromatography | Crystallization, distillation | Scalable, lower cost |

| Overall Yield | Low (<20%) | High (>50%) | More material for research |

| Scalability | Limited (gram scale) | High (kilogram scale) | Enables extensive preclinical/clinical studies |

This interactive table illustrates a hypothetical comparison between traditional and future-envisioned synthetic routes for pyrimidine (B1678525) derivatives.

Rational Design and Synthesis of Next-Generation Pyrimidine Analogs with Enhanced Specificity

The true potential of this compound lies in its use as a scaffold for creating next-generation analogs with high potency and specificity for biological targets. Rational drug design, guided by computational modeling and structural biology, is essential to this endeavor. mdpi.comnih.govresearchgate.net Pyrimidine derivatives are known to inhibit a wide range of biological targets, particularly protein kinases, by acting as hinge-binding motifs. acs.orgnih.gov However, achieving selectivity across the kinome remains a significant challenge. acs.org

Future research should focus on systematic Structure-Activity Relationship (SAR) studies. This involves creating a library of analogs by modifying the three key positions:

C4-Position: The chlorine atom is an excellent synthetic handle for introducing a variety of amine, ether, or carbon-linked substituents to probe interactions within a target's binding pocket.

C5-Position: The ethyl group can be varied in size and lipophilicity to optimize van der Waals interactions and tailor pharmacokinetic properties.

C6-Position: The methylthio group can be oxidized to sulfinyl or sulfonyl moieties or replaced entirely to modulate electronic properties and hydrogen bonding potential.

This approach allows for the fine-tuning of inhibitory activity and selectivity against specific targets, such as mutant forms of kinases like EGFR that confer drug resistance. nih.govnih.gov Docking studies can predict binding modes and guide the design of compounds that exploit unique features of the target protein, leading to inhibitors with enhanced specificity. acs.orgnih.gov

Integration with High-Throughput Screening Methodologies for Comprehensive Biological Profiling

To fully understand the biological potential of this compound and its derivatives, a broad and unbiased approach to biological profiling is necessary. High-Throughput Screening (HTS) provides a powerful platform to rapidly assess large libraries of compounds against a wide array of biological targets and cellular assays. nih.govnih.govresearchgate.net

Future strategies should involve the creation of a diversified library of analogs based on the this compound scaffold. This library could then be screened using various HTS modalities:

Biochemical Assays: To identify activity against panels of purified enzymes, such as kinases or proteases.

Cell-Based Assays: To measure effects on cellular processes like proliferation, apoptosis, or signaling pathways in various cancer cell lines. nih.gov

Phenotypic Screening: To identify compounds that induce a desired phenotype in cells without a preconceived target, opening the door to discovering novel mechanisms of action.

A particularly innovative approach is the use of DNA-Encoded Library Technology (DELT), where each unique pyrimidine analog is tagged with a DNA barcode. nih.govacs.org This allows for the simultaneous screening of billions of compounds against a protein target, dramatically accelerating the hit identification process. nih.gov

| Screening Method | Throughput | Information Gained | Application for Pyrimidine Analogs |

| Biochemical HTS | High (100,000s of compounds) | Direct target inhibition (e.g., IC50) | Identify potent inhibitors of specific enzymes (e.g., kinases). acs.org |

| Cell-Based HTS | Medium to High | Cellular effects (e.g., cytotoxicity, pathway modulation) | Profile activity against various cancer cell lines. nih.gov |

| Phenotypic Screening | Medium | Unbiased discovery of cellular effects | Uncover novel biological activities and potential new targets. |

| DNA-Encoded Library Technology (DELT) | Ultra-High (Billions of compounds) | High-affinity binders to a specific target | Rapidly identify initial hits for a protein of interest. nih.govacs.org |

This interactive table summarizes various screening methodologies applicable to the biological profiling of this compound derivatives.

Exploration of Novel Biological Targets and Underexplored Mechanistic Pathways

While pyrimidines are well-established as inhibitors of certain enzyme families, there is immense opportunity to discover novel biological targets and mechanisms of action. mdpi.comgsconlinepress.com The structural versatility of the this compound scaffold suggests it could interact with targets beyond the well-trodden areas of kinase inhibition. mdpi.comnih.govresearchgate.net

Future research should employ target identification strategies to de-orphan the biological effects of active compounds. Chemical proteomics and activity-based protein profiling (ABPP) are powerful techniques for identifying the direct cellular binding partners of a small molecule. youtube.com This involves using a modified version of the pyrimidine analog as a "bait" to pull down its interacting proteins from cell lysates, which are then identified by mass spectrometry.

Furthermore, investigating the effects of these compounds on less-studied kinases or other enzyme classes could reveal unexpected therapeutic opportunities. acs.org By exploring pathways involved in neurodegeneration, inflammation, or infectious diseases, the therapeutic scope of this pyrimidine scaffold can be significantly broadened. gsconlinepress.comnih.gov Molecular docking studies against a wide range of protein structures can also computationally predict potential off-target or novel interactions, guiding experimental validation. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-Chloro-5-ethyl-6-(methylthio)pyrimidine with high purity and yield?

- Methodological Answer : Multi-step synthesis routes are commonly employed, starting with halogenated pyrimidine precursors. Key steps include nucleophilic substitution (e.g., replacing chlorine with ethyl groups) and thiolation reactions. For example, oxidation of methylthio groups to sulfones using H₂O₂ or mCPBA improves stability . Optimization involves controlling reaction temperatures (e.g., 60–80°C for substitution reactions) and using catalysts like K₂CO₃ to enhance selectivity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Combine NMR (¹H/¹³C) to identify substituent positions, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration. For example, ¹H NMR can distinguish between methylthio (-SCH₃) and ethyl groups via splitting patterns (δ 2.5–3.0 ppm for SCH₃; δ 1.2–1.5 ppm for ethyl CH₂) . Single-crystal X-ray studies resolve ambiguities in substitution patterns .

Q. What are the dominant reactivity patterns of the methylthio and chloro substituents in this compound?

- Methodological Answer : The chloro group undergoes nucleophilic substitution with amines or alkoxides, while the methylthio group can be oxidized to sulfone/sulfoxide derivatives. For example, treatment with morpholine replaces chlorine at position 4, and mCPBA oxidizes SCH₃ to SO₂CH₃ . Kinetic studies using HPLC can track reaction progress .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodological Answer : DFT calculations at the B3LYP/6-31G* level reveal electron density distribution, identifying the chloro group as the most electrophilic site. Fukui indices predict nucleophilic attack at C4, aligning with experimental substitution trends . Comparative docking studies (e.g., using Gaussian) model interactions with biological targets like 5-HT3 receptors .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays may arise from differences in assay conditions (e.g., pH, co-solvents). Validate results using orthogonal methods:

- In vitro : Radioligand binding assays (e.g., 5-HT3 receptor affinity tests) .

- In silico : Molecular dynamics simulations to assess binding stability .

Cross-reference with structurally similar compounds (e.g., 4-Chloro-6-methoxy-2-(methylthio)pyrimidine) to identify substituent-dependent trends .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Methodological Answer : Systematically modify substituents (e.g., replacing ethyl with bulkier groups) and evaluate effects on target binding. For example:

- Ethyl → tert-butyl : Increases steric hindrance, reducing off-target interactions .

- Methylthio → sulfone : Enhances hydrogen bonding with enzyme active sites .

Use QSAR models to correlate logP values with membrane permeability .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Employ kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Fluorescence quenching studies monitor conformational changes in target enzymes (e.g., dihydrofolate reductase) upon binding . Isotopic labeling (³H/¹⁴C) tracks metabolic stability in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.